![molecular formula C12H21N5 B2640178 4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1504779-08-1](/img/structure/B2640178.png)
4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine and pyrimidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . These compounds are known to have various biological activities .
Aplicaciones Científicas De Investigación
Biochemistry
Application Summary
In biochemistry, this compound has been explored for its potential as a selective inhibitor of protein kinase B (Akt), which is a key player in intracellular signaling pathways that regulate cell growth and survival .
Methods of Application
Researchers have utilized radiometric filter binding assays to assess the inhibition of PKB kinase activity. The compound’s efficacy is measured by its ability to compete with ATP for binding to the active site of the kinase .
Results and Outcomes
The compound showed nanomolar inhibition with up to 150-fold selectivity for PKB over related kinases. This selectivity is crucial for reducing side effects in potential therapeutic applications .
Pharmacology
Application Summary
Pharmacologically, derivatives of this compound have been investigated for their role as orally bioavailable inhibitors of PKB, with implications for cancer treatment due to the frequent deregulation of PKB signaling in various cancers .
Methods of Application
The compound’s pharmacokinetic profile was evaluated through in vivo studies, including human tumor xenografts in mice, to determine its absorption, distribution, metabolism, and excretion characteristics .
Results and Outcomes
The studies indicated that modifications to the compound could improve oral bioavailability and metabolic stability, leading to strong inhibition of tumor growth in vivo .
Organic Chemistry
Application Summary
In organic chemistry, the focus is on the synthesis and functionalization of piperidine derivatives, which are crucial building blocks in drug design .
Methods of Application
Synthetic methods such as hydrogenation, cyclization, and multicomponent reactions have been employed to create various piperidine derivatives, including those containing the dimethylaminomethyl group .
Results and Outcomes
These methods have led to the development of efficient routes for synthesizing biologically active compounds, expanding the arsenal of tools available for medicinal chemists .
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound’s derivatives are being explored for their therapeutic potential, particularly in the context of kinase inhibition, which is a promising strategy for cancer therapy .
Methods of Application
Structure-activity relationship studies are conducted to optimize the compound’s efficacy as a kinase inhibitor, with a focus on enhancing selectivity and minimizing off-target effects .
Results and Outcomes
The optimization efforts have yielded compounds with improved selectivity and potency, contributing to the discovery of new therapeutic agents .
Analytical Chemistry
Application Summary
Analytical chemistry utilizes this compound in the development of assays for kinase activity, which are essential for screening potential inhibitors .
Methods of Application
The compound is used as a standard in assays to quantify enzyme inhibition and to study the kinetics of enzyme-substrate interactions .
Results and Outcomes
The assays have provided insights into the compound’s mechanism of action and its interaction with the enzyme, facilitating the design of more effective inhibitors .
Chemical Engineering
Application Summary
In chemical engineering, the focus is on the large-scale synthesis and purification of this compound for potential industrial applications, including pharmaceutical manufacturing .
Methods of Application
Process engineering techniques are applied to optimize the synthesis, including reaction kinetics, thermodynamics, and separation processes .
Results and Outcomes
The engineering efforts have led to scalable and cost-effective production methods, ensuring a reliable supply of the compound for further research and development .
This analysis provides a detailed overview of the diverse applications of “4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine” in various scientific fields, highlighting its significance in research and potential therapeutic use. Each application is backed by rigorous experimental procedures and results that underscore the compound’s utility in advancing scientific knowledge and medical science.
Anti-inflammatory Research
Application Summary
This compound has been studied for its anti-inflammatory properties, particularly in the design and synthesis of novel benzothiazole derivatives with potential anti-inflammatory effects .
Methods of Application
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The anti-inflammatory activity was evaluated through in vitro assays, including COX-1 and COX-2 inhibition tests .
Results and Outcomes
Among the series, certain derivatives demonstrated high IC50 values for COX-1 inhibition and significant inhibition of albumin denaturation, indicating strong anti-inflammatory potential .
Antiviral Research
Application Summary
Derivatives of this compound have been explored for their antiviral activities, particularly against influenza A and Coxsackie B4 virus, showcasing the compound’s potential in antiviral drug development .
Methods of Application
The antiviral activity was assessed through in vitro assays, measuring the inhibitory activity against specific viruses and determining the selectivity index (SI) values .
Results and Outcomes
Some derivatives showed promising inhibitory activity with low IC50 values, highlighting their potential as potent antiviral agents .
Anti-tubercular Research
Application Summary
In the search for new anti-tubercular agents, derivatives of this compound have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis .
Methods of Application
The anti-tubercular activity was evaluated using in vitro assays against the H37Ra strain of Mycobacterium tuberculosis .
Results and Outcomes
The synthesized derivatives exhibited varying degrees of anti-tubercular activity, contributing to the discovery of new therapeutic options for tuberculosis treatment .
Propiedades
IUPAC Name |
4-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)11-3-6-14-12(13)15-11/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQWGIAXMJGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

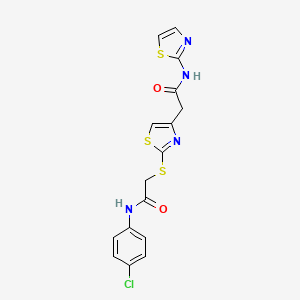
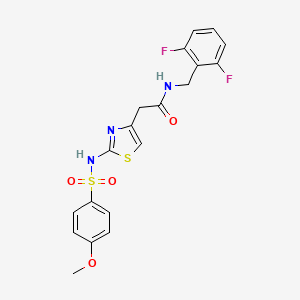
![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)
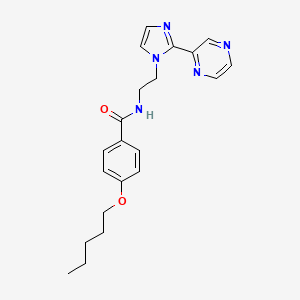
![5-[(1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2640105.png)
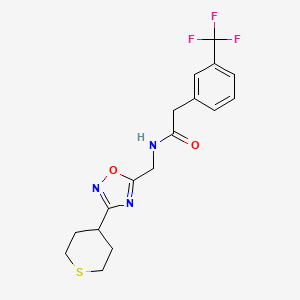
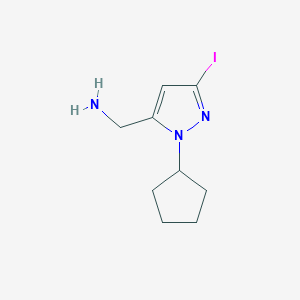
![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2640109.png)
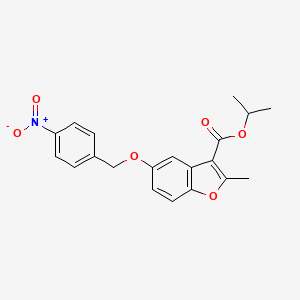
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
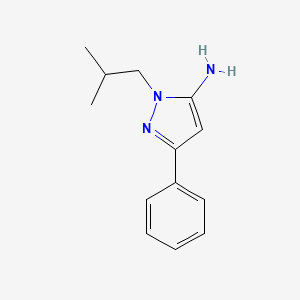
![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)